molecular formula C13H20N2O B1524157 2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol CAS No. 1179794-26-3

2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol

Cat. No. B1524157
CAS RN: 1179794-26-3
M. Wt: 220.31 g/mol
InChI Key: KNVPXFDWGVBHFO-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol (MPPE) is an organic compound that has been studied extensively due to its wide range of potential applications in research and development. It is a derivative of piperazine and has been found to have a variety of effects on the body, including analgesic, anti-inflammatory, and anticonvulsant properties. It has also been used in laboratory experiments to study the effects of various drugs on the body.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research on novel derivatives, including the investigation of compounds similar to "2-(3-Methylphenyl)-2-(piperazin-1-yl)ethan-1-ol," has focused on their synthesis and pharmacological evaluation. For instance, studies have synthesized new derivatives with potential antidepressant and antianxiety activities, highlighting the versatility of these compounds in drug development (Kumar et al., 2017).

Chemical Synthesis and Characterization

Another area of research involves the chemical synthesis and characterization of novel derivatives. For example, one study reported the one-pot Biginelli synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, showcasing efficient methods for creating compounds with potential for further pharmacological testing (Bhat et al., 2018).

Antipsychotic Activity Evaluation

Derivatives have also been evaluated for their antipsychotic activities. Research on 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones demonstrated considerable anti-dopaminergic and anti-serotonergic activity, suggesting their potential as antipsychotic agents (Bhosale et al., 2014).

Antimicrobial and Antifungal Activities

Synthesis and biological evaluation of novel derivatives have also shown promising antimicrobial and antifungal activities. Studies on 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives revealed significant antibacterial and antifungal effects, emphasizing the potential of these compounds in addressing microbial resistance (Rajkumar et al., 2014).

Antitumor Activity

Further, research into tertiary amino alcohols of the piperazine series has explored their effects on tumor DNA methylation processes in vitro, providing insights into potential antitumor applications (Hakobyan et al., 2020).

properties

IUPAC Name

2-(3-methylphenyl)-2-piperazin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11-3-2-4-12(9-11)13(10-16)15-7-5-14-6-8-15/h2-4,9,13-14,16H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVPXFDWGVBHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CO)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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